molecular formula C6H12N2O2 B14037767 (2R,4S)-4-Aminopiperidine-2-carboxylic acid

(2R,4S)-4-Aminopiperidine-2-carboxylic acid

Katalognummer: B14037767
Molekulargewicht: 144.17 g/mol
InChI-Schlüssel: IUNRHKPPQLCTGF-CRCLSJGQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,4S)-4-Aminopiperidine-2-carboxylic acid is a chiral amino acid derivative with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which includes two chiral centers at the 2nd and 4th positions of the piperidine ring. The presence of these chiral centers makes it an interesting subject for stereochemical studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-Aminopiperidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the hydrogenation of a precursor compound in the presence of a chiral palladium catalyst. This method is favored for its high optical purity and efficiency .

Industrial Production Methods

Industrial production of this compound often employs large-scale hydrogenation processes. These processes are designed to be cost-effective and scalable, ensuring that the compound can be produced in sufficient quantities for commercial use. The reaction conditions are optimized to maintain high yields and purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

(2R,4S)-4-Aminopiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines .

Wissenschaftliche Forschungsanwendungen

(2R,4S)-4-Aminopiperidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.

    Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Wirkmechanismus

The mechanism of action of (2R,4S)-4-Aminopiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved often include enzyme catalysis, where the compound acts as a substrate or inhibitor .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it a valuable compound for stereochemical studies and applications in various fields .

Eigenschaften

Molekularformel

C6H12N2O2

Molekulargewicht

144.17 g/mol

IUPAC-Name

(2R,4S)-4-aminopiperidine-2-carboxylic acid

InChI

InChI=1S/C6H12N2O2/c7-4-1-2-8-5(3-4)6(9)10/h4-5,8H,1-3,7H2,(H,9,10)/t4-,5+/m0/s1

InChI-Schlüssel

IUNRHKPPQLCTGF-CRCLSJGQSA-N

Isomerische SMILES

C1CN[C@H](C[C@H]1N)C(=O)O

Kanonische SMILES

C1CNC(CC1N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.